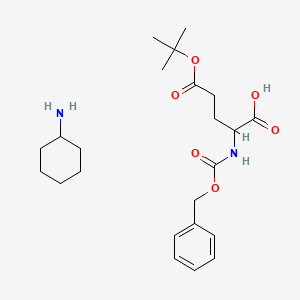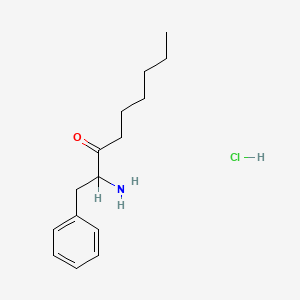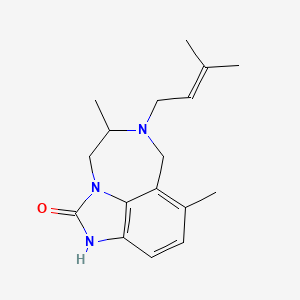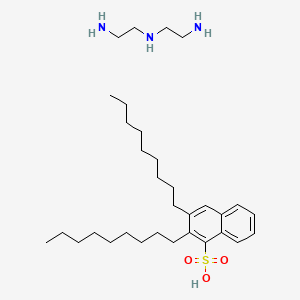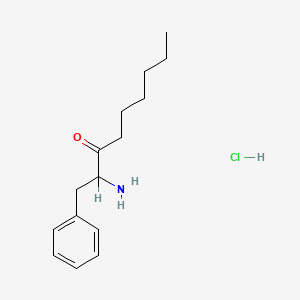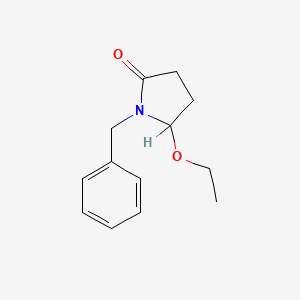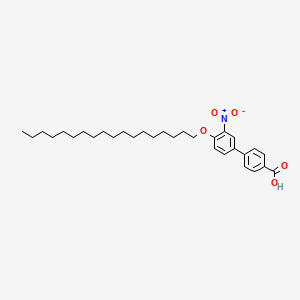
3'-Nitro-4'-(lauryloxy)biphenyl-4-carboxylic aid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Nitro-4’-(lauryloxy)biphenyl-4-carboxylic acid is an organic compound characterized by a biphenyl structure with a nitro group at the 3’ position, a lauryloxy group at the 4’ position, and a carboxylic acid group at the 4 position
Vorbereitungsmethoden
The synthesis of 3’-Nitro-4’-(lauryloxy)biphenyl-4-carboxylic acid typically involves multiple steps, starting from biphenyl derivatives. Common synthetic routes include:
Nitration: Introduction of the nitro group at the 3’ position of biphenyl.
Lauryloxylation: Attachment of the lauryloxy group at the 4’ position.
Carboxylation: Introduction of the carboxylic acid group at the 4 position.
Industrial production methods often involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure the desired product is obtained efficiently .
Analyse Chemischer Reaktionen
3’-Nitro-4’-(lauryloxy)biphenyl-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The lauryloxy group can be substituted with other functional groups.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3’-Nitro-4’-(lauryloxy)biphenyl-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3’-Nitro-4’-(lauryloxy)biphenyl-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the lauryloxy and carboxylic acid groups can interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
3’-Nitro-4’-(lauryloxy)biphenyl-4-carboxylic acid can be compared with other similar compounds, such as:
4-Nitrobenzoic acid: Lacks the biphenyl structure and lauryloxy group.
3-Nitrobenzoic acid: Similar nitro and carboxylic acid groups but lacks the biphenyl structure and lauryloxy group.
4’-Nitro-1,1’-biphenyl-4-carboxylic acid: Similar biphenyl structure and nitro group but lacks the lauryloxy group.
The uniqueness of 3’-Nitro-4’-(lauryloxy)biphenyl-4-carboxylic acid lies in its combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
21351-71-3 |
|---|---|
Molekularformel |
C31H45NO5 |
Molekulargewicht |
511.7 g/mol |
IUPAC-Name |
4-(3-nitro-4-octadecoxyphenyl)benzoic acid |
InChI |
InChI=1S/C31H45NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-37-30-23-22-28(25-29(30)32(35)36)26-18-20-27(21-19-26)31(33)34/h18-23,25H,2-17,24H2,1H3,(H,33,34) |
InChI-Schlüssel |
YXZCQIDDLLOXPN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


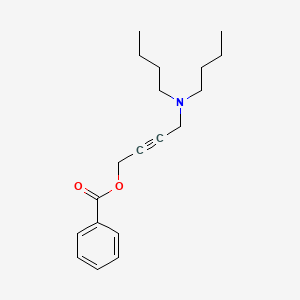
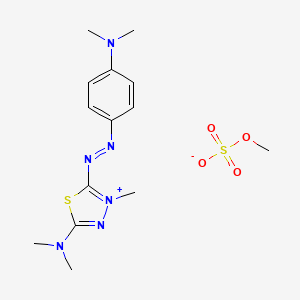
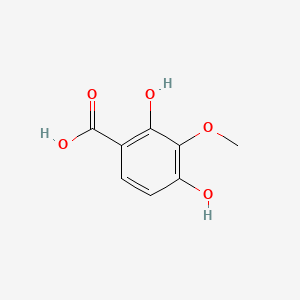
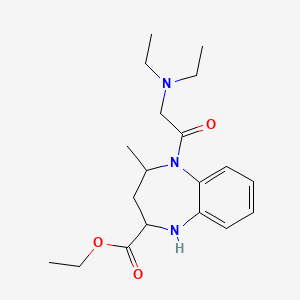
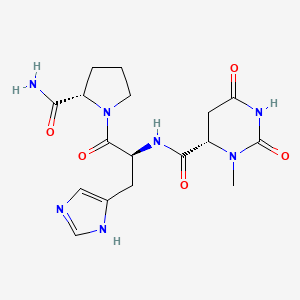
![3-Chloro-4-[[4-[[2-(dimethylamino)ethyl]ethylamino]phenyl]azo]-N,N,N-trimethylanilinium thiocyanate](/img/structure/B12704164.png)

